3-(Thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
Overview
Description
3-(Thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is a useful research compound. Its molecular formula is C10H10N2OS and its molecular weight is 206.27 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that thiophene derivatives, which include this compound, have a wide range of therapeutic properties and diverse applications in medicinal chemistry .
Mode of Action
It is known that pyrazoles, which include this compound, can form pyrazolium ions which are less likely to experience electrophilic attack at carbon-4, but an electrophilic attack at carbon-3 is facilitated .
Biochemical Pathways
It is known that thiophene derivatives, which include this compound, have been reported to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Pharmacokinetics
It is known that n-phenyl pyrazoline derivatives, which include this compound, had good pharmacokinetic properties according to an adme study .
Result of Action
It is known that pyrazoles, which include this compound, are known for their anti-inflammatory activity, analgesic and cox inhibition .
Action Environment
It is known that tetramic acid derivatives, which include this compound, exist in secondary metabolites from various terrestrial and marine organisms and have favorable compatibility with the environment .
Biochemical Analysis
Biochemical Properties
3-(Thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit inhibitory effects on certain enzymes, such as kinases, which are crucial for cell signaling pathways . Additionally, it can bind to proteins involved in inflammatory responses, potentially modulating their activity and reducing inflammation . The interactions between this compound and these biomolecules are primarily driven by its unique structural features, which allow it to form stable complexes with target proteins and enzymes.
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the proliferation of cancer cells by interfering with key signaling pathways that regulate cell growth and division . Additionally, this compound has been shown to induce apoptosis in certain cell types, further highlighting its potential as an anti-cancer agent . Its impact on cellular metabolism includes altering the levels of specific metabolites and affecting metabolic flux, which can have downstream effects on cell function and viability .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For example, it has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby blocking their ability to phosphorylate target proteins . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in the expression levels of genes involved in cell growth, apoptosis, and other critical cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but can degrade over time when exposed to specific environmental factors . Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in vitro and in vivo . These temporal effects highlight the importance of understanding the stability and degradation kinetics of this compound for its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound can effectively inhibit tumor growth without causing significant toxicity . Higher doses have been associated with adverse effects, such as hepatotoxicity and nephrotoxicity . The threshold effects observed in these studies indicate that careful dosage optimization is crucial for maximizing the therapeutic benefits of this compound while minimizing its potential toxic effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . The effects of this compound on metabolic flux and metabolite levels have been studied, revealing its potential to alter the balance of key metabolic pathways . These interactions are critical for understanding the pharmacokinetics and pharmacodynamics of this compound in vivo.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins . This compound can be actively transported across cell membranes by specific transporters, leading to its accumulation in certain tissues . Additionally, binding proteins can facilitate the distribution of this compound within the body, affecting its localization and bioavailability . Understanding these transport and distribution mechanisms is essential for optimizing the therapeutic efficacy of this compound.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function . This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological activity . For example, its presence in the nucleus may enhance its ability to modulate gene expression, while its localization in the mitochondria could affect cellular metabolism and apoptosis .
Properties
IUPAC Name |
3-thiophen-2-yl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-2-9(14-5-1)10-7-6-13-4-3-8(7)11-12-10/h1-2,5H,3-4,6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHUFLZAVNAPJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1NN=C2C3=CC=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.